

# AZD1940 for Neuropathic Pain Research: A Technical Guide

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## Compound of Interest

Compound Name: AZD1940

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## Introduction

**AZD1940** is a peripherally acting, mixed cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) agonist developed by AstraZeneca.[1] It was investigated as a potential analgesic for neuropathic pain, with the hypothesis that by limiting its action to the peripheral nervous system, the therapeutic benefits of cannabinoid receptor activation could be achieved without the central nervous system (CNS) side effects typically associated with cannabinoids. [1][2] This technical guide provides a comprehensive overview of the research on **AZD1940** for neuropathic pain, presenting available data, experimental protocols, and relevant biological pathways.

## Core Data Summary

### Preclinical Research

While multiple sources indicate that **AZD1940** demonstrated analgesic efficacy in preclinical rodent models of inflammatory and neuropathic pain through a CB1 receptor-dependent mechanism with low brain uptake, specific quantitative data from these studies are not extensively available in the public domain.[2][3] The preclinical development aimed to establish a therapeutic window that would provide pain relief without CNS-related adverse events.[2]

### Clinical Research

Clinical trials in humans, however, did not replicate the promising analgesic effects observed in preclinical settings. Two key clinical studies evaluated the efficacy of **AZD1940** in acute pain models intended to be predictive of efficacy in neuropathic pain.

Table 1: Quantitative Data from Human Clinical Trials of **AZD1940**

Study	Pain Model	Drug Doses	Key Outcome Measures	Results	Adverse Events
Kalliomäki et al., 2013	Capsaicin-Induced Pain and Hyperalgesia	Single oral doses of 400 µg and 800 µg	Pain intensity (Visual Analogue Scale - VAS), Primary and Secondary Hyperalgesia	No significant attenuation of ongoing pain, primary or secondary hyperalgesia compared to placebo.[4]	Mild-to-moderate CNS-related and gastrointestinal adverse events; feelings of being 'high' and 'sedated' were reported.[4]
Kalliomäki et al., 2013	Post-Operative Pain after Third Molar Surgical Removal	Single oral dose of 800 µg	Post-operative pain (VAS), Time to rescue medication	No significant difference in pain scores compared to placebo; no significant difference in time to or amount of rescue medication used.[5]	Postural dizziness, nausea, hypotension, and headache were commonly observed.[5]

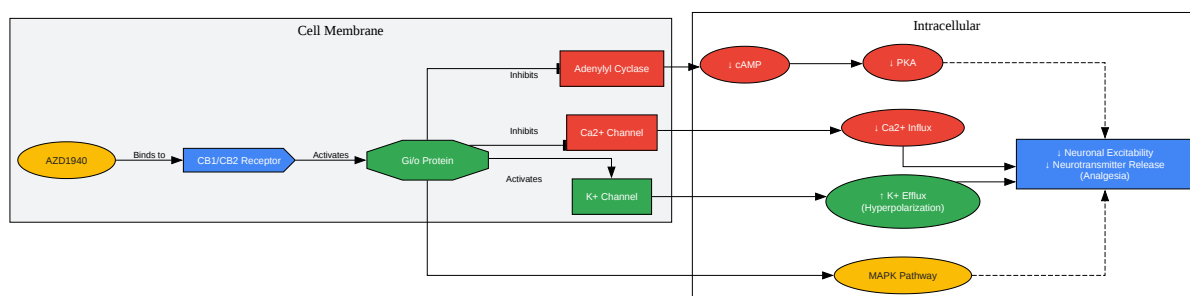
## Signaling Pathways and Mechanism of Action

**AZD1940** exerts its effects by acting as an agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism of action relevant to analgesia involves the activation of these receptors on peripheral sensory neurons.

## CB1/CB2 Receptor Signaling Cascade

The binding of **AZD1940** to CB1 and CB2 receptors, which are coupled to the inhibitory G-protein (Gi/o), initiates a signaling cascade that ultimately reduces neuronal excitability. This involves:

- **Inhibition of Adenylyl Cyclase:** This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- **Modulation of Ion Channels:** Activation of G-proteins leads to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).
- **Activation of Mitogen-Activated Protein Kinase (MAPK) pathways:** This can influence gene transcription and other cellular processes.



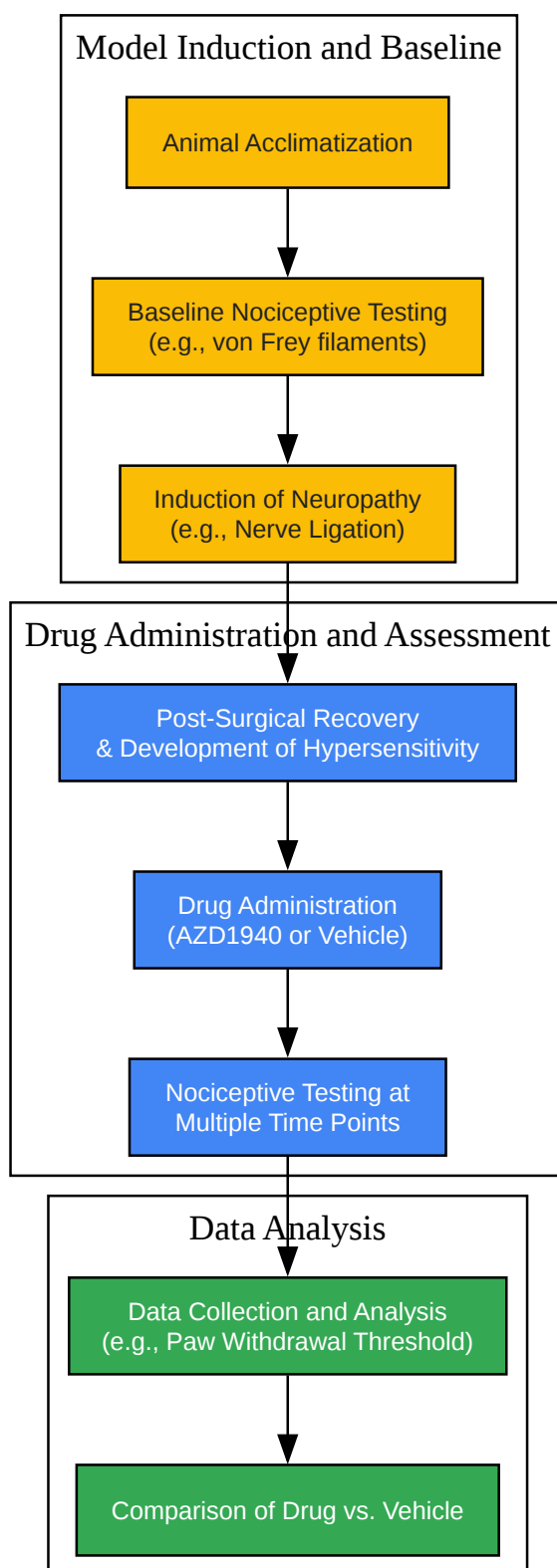
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### **AZD1940** Signaling Pathway

## Experimental Protocols

### Preclinical Neuropathic Pain Model (Generalized Workflow)

While specific protocols for **AZD1940** are not publicly detailed, a typical experimental workflow for evaluating a compound in a rodent model of neuropathic pain is as follows.



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### Preclinical Neuropathic Pain Experimental Workflow

## Human Capsaicin-Induced Pain Model

Objective: To assess the analgesic and antihyperalgesic effects of **AZD1940** in a human model of cutaneous sensitization.

Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[\[4\]](#)

Participants: Healthy male volunteers.[\[4\]](#)

Procedure:

- Drug Administration: Participants received a single oral dose of **AZD1940** (400 µg or 800 µg) or placebo.[\[4\]](#)
- Pain and Primary Hyperalgesia Induction: Intradermal injection of capsaicin into the forearm to induce ongoing pain and primary hyperalgesia at the injection site.[\[4\]](#)
- Secondary Hyperalgesia Induction: Topical application of capsaicin cream on the calf to induce a larger area of secondary hyperalgesia (pain in response to light touch).[\[4\]](#)
- Assessments:
  - Ongoing Pain: Rated on a 0-100 mm Visual Analogue Scale (VAS).[\[4\]](#)
  - Primary Hyperalgesia: Assessed by measuring heat pain thresholds.[\[4\]](#)
  - Secondary Hyperalgesia: The area of mechanical allodynia was mapped.[\[4\]](#)
  - CNS Effects: Assessed using Visual Analogue Mood Scales (VAMS) for feelings such as 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[\[4\]](#)

## Post-Operative Pain after Third Molar Surgical Removal

Objective: To evaluate the analgesic efficacy of **AZD1940** in a model of acute post-operative pain.

Study Design: A randomized, double-blind, placebo-controlled study.[\[5\]](#)

Participants: Patients scheduled for the surgical removal of an impacted lower third molar.[5]

Procedure:

- Drug Administration: Participants received a single oral dose of 800 µg **AZD1940**, 500 mg naproxen (as a positive control), or placebo 1.5 hours before surgery.[5]
- Surgical Procedure: Surgical removal of an impacted lower third molar.
- Assessments:
  - Post-Operative Pain: Ongoing pain and pain on jaw movement were assessed on a 0-100 mm VAS for 8 hours post-operatively.[5]
  - Rescue Medication: The time to the first request for rescue medication (acetaminophen) was recorded.[5]
  - Subjective Cannabinoid Effects: Assessed using the Visual Analogue Mood Scale (VAMS). [5]

## Conclusion

**AZD1940** was developed as a peripherally restricted CB1/CB2 receptor agonist with the aim of providing analgesia for neuropathic pain without CNS side effects. While preclinical studies were reportedly positive, clinical trials in human pain models did not demonstrate significant analgesic efficacy at the doses tested.[4][5] The emergence of mild CNS effects at higher doses in clinical trials suggests that achieving a therapeutic window for analgesia without central effects was challenging.[4] The data and protocols summarized in this guide provide a technical overview of the research trajectory of **AZD1940** and highlight the translational difficulties in cannabinoid-based analgesia research.

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